molecular formula C9H8N2O B1681694 1H-Indole-5-carboxamide CAS No. 1670-87-7

1H-Indole-5-carboxamide

Cat. No.: B1681694
CAS No.: 1670-87-7
M. Wt: 160.17 g/mol
InChI Key: GQMYQEAXTITUAE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1H-Indole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions of this compound is with the p38α mitogen-activated protein kinase (MAPK), where it acts as a selective inhibitor. This interaction is crucial as p38α MAPK is involved in inflammatory responses and cellular stress signaling pathways . The compound forms hydrogen bonds with the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cellular metabolism and gene expression .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, it inhibits the activation and infiltration of T cells, which is particularly relevant in the context of autoimmune diseases such as diabetes . The compound also influences cell signaling pathways by inhibiting the p38α MAPK pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . In neuronal cells, the compound has been shown to enhance axonal regeneration after injury, indicating its potential in neuroprotective therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of p38α MAPK, forming hydrogen bonds and inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammation. Additionally, this compound may interact with other enzymes and proteins through similar binding interactions, leading to changes in their activity and subsequent effects on cellular processes . The compound’s ability to modulate gene expression is likely mediated through its effects on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and autoimmune diseases . In in vitro studies, the compound has demonstrated consistent inhibitory effects on p38α MAPK activity over time, leading to prolonged modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Changes in metabolite levels have been observed in studies investigating the compound’s effects on metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications or targeting signals . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: SD 169, also known as indole-5-carboxamide, can be synthesized through a series of organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of SD 169 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The compound is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: SD 169 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of SD 169, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Chemistry: SD 169 is used as a tool compound in chemical research to study the inhibition of p38α MAPK. It helps in understanding the role of this kinase in various cellular processes .

Biology: In biological research, SD 169 is used to investigate the signaling pathways involving p38α MAPK. It is particularly useful in studying the regulation of inflammatory cytokine production and T cell function .

Medicine: SD 169 has shown promise in the treatment of diabetes by preventing T cell infiltration and activation. It is also being explored for its potential in treating other inflammatory diseases and conditions involving p38α MAPK .

Industry: In the pharmaceutical industry, SD 169 is used in the development of new therapeutic agents targeting p38α MAPK. It serves as a lead compound for designing more potent and selective inhibitors .

Comparison with Similar Compounds

Uniqueness of SD 169: SD 169 stands out due to its high selectivity for p38α MAPK over other isoforms. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability makes it a convenient option for in vivo studies and potential clinical applications .

Properties

IUPAC Name

1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMYQEAXTITUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566323
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-87-7
Record name Indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of 8.06 gm (50 mMol) indole-5-carboxylic acid in 150 mL dimethylformamide were added 8.11 gm (50 mMol) carbonyldiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 mL concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8.06 gm (50 mmol) indole-5-carboxylic acid in 150 ml dimethylformamide were added 8.11 gm (50 mmol) carbonylidiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 ml concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?

A: this compound serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].

Q2: How do structural modifications to the this compound core affect its biological activity?

A2: Research reveals that even slight alterations to the this compound structure significantly influence its pharmacological profile.

    Q3: Can you elaborate on the mechanism of action of this compound derivatives as MAO-B inhibitors?

    A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].

    Q4: Are there any insights into the pharmacokinetic properties of this compound derivatives?

    A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific this compound derivatives:

    • A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].
    • For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].

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